Diisocyanatotoluene

描述

Significance of Diisocyanatotoluene as a Reactive Intermediate in Polymer Chemistry

This compound (TDI) is a vital reactive intermediate in the synthesis of polyurethanes, a versatile class of polymers. rsc.org Its fundamental role stems from the high reactivity of its two isocyanate (-N=C=O) functional groups. sci-hub.se These groups readily react with compounds containing active hydrogen atoms, most notably the hydroxyl (-OH) groups of polyols, to form urethane (B1682113) linkages. wikipedia.orgatamanchemicals.com This reaction is the cornerstone of polyurethane production, leading to a wide array of materials, including flexible and rigid foams, coatings, adhesives, and elastomers. agridon.comontosight.ai

The utility of TDI as an intermediate is further enhanced by the differential reactivity of its isocyanate groups, a feature that allows for controlled polymerization and the tailoring of polymer properties. wikipedia.orgmdpi.com This controlled reactivity is crucial in the production of prepolymers, where a diisocyanate is reacted with a polyol in a specific ratio to create a larger molecule with terminal isocyanate groups. agridon.com These prepolymers can then be further reacted, often with chain extenders or cross-linking agents, to build the final polymer network. The structure of the resulting polyurethane, and thus its physical properties like hardness and flexibility, is directly influenced by the choice of TDI isomer and the reaction conditions. agridon.comresearchgate.net

Academic Context and Historical Perspectives on this compound Chemical Investigations

The investigation of this compound is intrinsically linked to the development of polyurethane chemistry. Following the initial discovery of the diisocyanate addition polymerization by Otto Bayer and his colleagues in the 1930s, research into various diisocyanates, including TDI, began to flourish. TDI quickly became a commercially significant diisocyanate due to the availability of its precursor, toluene (B28343). wikipedia.orgebi.ac.uk

Early academic and industrial research focused on understanding the fundamental reaction kinetics and mechanisms of urethane formation involving TDI. osti.govacs.org These studies were crucial for optimizing manufacturing processes and controlling the properties of the resulting polyurethane products. Over the decades, research has expanded to include more nuanced aspects of TDI chemistry, such as the influence of catalysts on reaction rates and selectivity, the thermal dissociation of blocked isocyanates, and the synthesis of novel polyurethanes with tailored properties. researchgate.netosti.govacs.org More recent investigations have also explored the use of TDI in creating functional materials, such as modifying the surface of cellulose (B213188) nanocrystals. mdpi.comresearchgate.net

Isomeric Considerations in this compound Reactivity Studies

Toluene diisocyanate exists in several isomeric forms, with 2,4-diisocyanatotoluene and 2,6-diisocyanatotoluene (B1215174) being the most commercially and scientifically significant. wikipedia.org These isomers are typically produced and used as mixtures, most commonly in an 80:20 ratio of the 2,4- to 2,6-isomer, respectively. wikipedia.orgatamanchemicals.com The distinct structural differences between these isomers lead to significant variations in the reactivity of their isocyanate groups, which is a key factor in polyurethane synthesis.

In the 2,4-TDI isomer, the two isocyanate groups are located at the 2- and 4-positions on the toluene ring. wikipedia.org This arrangement results in a notable difference in their reactivity. The isocyanate group at the 4-position (para-position) is significantly more reactive than the isocyanate group at the 2-position (ortho-position). wikipedia.orgatamanchemicals.comagridon.com This difference in reactivity is primarily attributed to steric hindrance from the adjacent methyl group, which impedes the approach of reactants to the ortho-isocyanate group. mdpi.com The para-isocyanate group is approximately four to ten times more reactive than the ortho-isocyanate group. wikipedia.orgmdpi.com

This differential reactivity is a significant advantage in many applications, as it allows for a two-stage reaction process. mdpi.comresearchgate.net In the first stage, the more reactive para-isocyanate group can selectively react with a hydroxyl group. mdpi.com The less reactive ortho-isocyanate group can then be reacted in a second stage, allowing for the precise construction of polymer chains and the introduction of specific chemical functionalities. mdpi.comresearchgate.net However, achieving perfect selectivity can be challenging, as the ortho-isocyanate is not entirely unreactive in the first stage. mdpi.com

The 2,6-TDI isomer is a symmetrical molecule with both isocyanate groups positioned at the 2- and 6-positions, ortho to the methyl group. wikipedia.orgnih.gov Consequently, both isocyanate groups in an unreacted 2,6-TDI molecule have similar reactivity, which is comparable to the less reactive ortho-isocyanate group in the 2,4-TDI isomer. wikipedia.org

However, the reactivity of the second isocyanate group in 2,6-TDI is altered after the first one has reacted. wikipedia.orgresearchgate.net This change in reactivity is an important consideration in polymerization kinetics. Studies have shown that after the first isocyanate group reacts, the reactivity of the remaining group decreases. researchgate.net The symmetrical nature of 2,6-TDI can also influence the morphology of the resulting polyurethane, with the potential to facilitate the self-assembly of hard segments into well-defined domains. researchgate.net

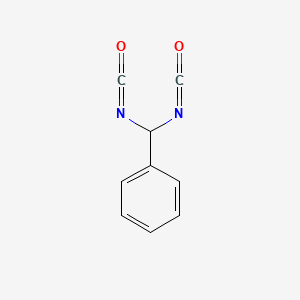

Structure

3D Structure

属性

分子式 |

C9H6N2O2 |

|---|---|

分子量 |

174.16 g/mol |

IUPAC 名称 |

diisocyanatomethylbenzene |

InChI |

InChI=1S/C9H6N2O2/c12-6-10-9(11-7-13)8-4-2-1-3-5-8/h1-5,9H |

InChI 键 |

JXCHMDATRWUOAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(N=C=O)N=C=O |

规范 SMILES |

C1=CC=C(C=C1)C(N=C=O)N=C=O |

产品来源 |

United States |

Advanced Synthetic Methodologies for Diisocyanatotoluene Analogues and Derivatives

Targeted Synthesis of Specific Diisocyanatotoluene Isomers for Reactivity Profiling

The reactivity of the isocyanate (-NCO) groups is highly dependent on their position on the toluene (B28343) ring:

2,4-TDI: This isomer has two -NCO groups with distinctly different reactivities. The group at the 4-position (para) is approximately four to ten times more reactive than the group at the 2-position (ortho). wikipedia.orgijnrd.orgmdpi.com This difference is attributed to the steric hindrance imposed by the adjacent methyl group on the ortho-NCO group. mdpi.com

2,6-TDI: This is a symmetrical molecule with two -NCO groups at the 2- and 6-positions (both ortho). wikipedia.org These groups have similar, lower reactivity, comparable to that of the 2-position group on 2,4-TDI. wikipedia.org

This reactivity differential is a key parameter in formulation chemistry. For instance, in producing polyurethane foams, the faster reaction of the para group contributes to initial gelation, while the slower-reacting ortho group allows for foam rise before the final curing completes. The isomer ratio can be fine-tuned to control processing characteristics like the pot life of propellant slurries. ijnrd.org Reactivity profiling is conducted through kinetic studies of reactions with alcohols and polyols, as well as through advanced computational modeling to understand oligomerization pathways. ijnrd.orgmdpi.com

Table 3: Reactivity Profile of Common TDI Isomers

| Isomer | -NCO Group Positions | Relative Reactivity | Key Characteristics |

| 2,4-TDI | 2- (ortho), 4- (para) | 4-position is 4-10x more reactive than 2-position. wikipedia.orgijnrd.orgmdpi.com | Asymmetric reactivity allows for controlled, multi-stage reactions. mdpi.com |

| 2,6-TDI | 2- (ortho), 6- (ortho) | Both groups have similar, lower reactivity. wikipedia.org | Symmetrical molecule; used to modify polymer properties. ijnrd.org |

Derivatization Strategies for Functionalized this compound Structures

Derivatization of this compound is a key strategy for creating functionalized materials with tailored properties and for enabling detailed chemical analysis. These strategies often leverage the unique reactivity of the TDI isomers.

A primary functionalization approach utilizes the differential reactivity of 2,4-TDI to act as a chemical linker. mdpi.commdpi.com This involves a two-stage process:

The highly reactive para-NCO group is selectively reacted with hydroxyl groups on a substrate surface, such as cellulose (B213188) nanocrystals. mdpi.com

This leaves the less reactive ortho-NCO group available for a subsequent reaction, allowing for the grafting of other polymers or functional molecules onto the substrate. mdpi.com

This method provides a versatile platform for surface modification and the creation of advanced composite materials.

Another significant derivatization strategy is the formation of TDI-based prepolymers. By reacting TDI with polyols such as polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), polyurethane prepolymers are formed. researchgate.net This process functionalizes the TDI into a larger oligomeric structure, which can lead to improved chemical and mechanical characteristics in the final polyurethane product. researchgate.net

For analytical purposes, TDI is often derivatized to create stable compounds suitable for quantification. This includes reacting TDI with agents like pentafluoropropionic acid anhydride (B1165640) (PFPA) for analysis by gas chromatography-mass spectrometry (GC-MS) or with 1-(2-methoxyphenyl)piperazine (B120316) (MAP) for high-performance liquid chromatography (HPLC) analysis. nih.govnih.govcdc.gov

Fundamental Reaction Mechanisms of Diisocyanatotoluene

Hydrolysis Reaction Pathways of Diisocyanatotoluene

The hydrolysis of this compound is a multi-step process that has been the subject of both experimental and theoretical investigations. The reaction is initiated by the nucleophilic attack of water on the electrophilic carbon atom of the isocyanate group.

The reaction between an isocyanate group and a water molecule can proceed via two primary pathways, as elucidated by computational studies, particularly Density Functional Theory (DFT) calculations. These pathways involve the nucleophilic attack of water across either the N=C or the C=O bond of the isocyanate group oup.com.

Path A: Attack across the N=C bond: This pathway leads to the direct formation of a carbamic acid intermediate. This is generally considered the more favorable pathway oup.comnih.gov.

Path B: Attack across the C=O bond: This alternative pathway initially forms an intermediate that then undergoes a 1,3-hydrogen shift to yield the same carbamic acid. This route is generally associated with a higher energy barrier oup.com.

The subsequent and rapid decomposition of the carbamic acid intermediate releases an amine and carbon dioxide. The amine can then react with another isocyanate group to form a urea (B33335) linkage, a key reaction in the formation of polyurea and polyurethane-urea materials americanchemistry.comwikipedia.org.

Water itself acts as a catalyst in the hydrolysis of isocyanates. The reaction rate is significantly influenced by the presence of water clusters, such as dimers and trimers, which facilitate the reaction by lowering the activation energy barrier oup.comnih.govrsc.org.

Theoretical studies have demonstrated that the hydrolysis of isocyanates involves a chain of water molecules nih.gov. While a single water molecule can react with an isocyanate group, the presence of additional water molecules in the form of clusters creates a more favorable reaction pathway.

Water Monomer: The reaction with a single water molecule has a relatively high activation energy barrier oup.com.

Water Dimer: A water dimer plays a key role in hydrating the isocyanate group. One water molecule acts as the nucleophile, while the second assists in the proton transfer, significantly reducing the energy barrier nih.gov.

Water Trimer: The involvement of a water trimer further lowers the activation energy. DFT calculations on the hydrolysis of 2,4-TDI have shown that the reaction involving a water trimer is energetically preferred over reactions with a water monomer or dimer oup.com. Experimental results for phenyl isocyanate also suggest a second-order dependence on water concentration, supporting the role of water dimers in the rate-determining step nih.gov.

| Reactant | Reaction Pathway | Water Cluster | Free Energy Barrier (kcal/mol) |

|---|---|---|---|

| 2,4-TDI | Attack on N=C bond | Water Monomer | - |

| 2,4-TDI | Attack on N=C bond | Water Dimer | 27.0 |

| 2,4-TDI | Attack on N=C bond | Water Trimer | 22.9 |

| 2,4-TDI | Attack on C=O bond | Water Dimer | - |

| 2,4-TDI | Attack on C=O bond | Water Trimer | - |

Computational chemistry, particularly DFT, has been instrumental in mapping out the potential energy surfaces for the formation and decomposition of the carbamic acid intermediate in TDI hydrolysis oup.com. These studies have provided valuable insights into the transition states and energy barriers associated with each step of the reaction.

The formation of carbamic acid from 2,4-TDI and water clusters is the rate-limiting step. Once formed, the carbamic acid is highly unstable and readily decomposes. Computational studies indicate that water clusters also play a crucial role in the decomposition of carbamic acid. For the decomposition of the carbamic acid derived from 2,4-TDI, water trimers and tetramers have been shown to be important, with calculated free energy barriers of 16.4 and 15.3 kcal/mol, respectively oup.com.

Proton transfer is a fundamental aspect of the hydrolysis mechanism of isocyanates. The water clusters facilitate a concerted proton transfer process, which avoids the formation of high-energy charged intermediates nih.gov. In the reaction involving a water dimer, one water molecule attacks the isocyanate carbon, while the other accepts a proton from the attacking water molecule and simultaneously donates a proton to the isocyanate nitrogen. This cyclic transition state significantly lowers the activation energy of the reaction oup.comnih.gov.

For the pathway involving an initial attack on the C=O bond, a subsequent 1,3-hydrogen shift is necessary to form the carbamic acid. This proton transfer step has been shown to be a fast process, with a water dimer acting as an efficient proton transporter, resulting in a low free energy barrier of 5.4 kcal/mol for this step in the hydrolysis of 2,4-TDI oup.com.

Toluene (B28343) diisocyanate is commercially available as a mixture of its 2,4- and 2,6-isomers adityadyechem.comwikipedia.orgnih.gov. These isomers exhibit different reactivities in their reactions with nucleophiles, including water.

In 2,4-TDI, the two isocyanate groups have different reactivities due to electronic and steric effects of the methyl group on the aromatic ring. The isocyanate group at the 4-position (para to the methyl group) is approximately four times more reactive than the isocyanate group at the 2-position (ortho to the methyl group) wikipedia.orgijnrd.org. Computational studies on the hydrolysis of 2,4-TDI confirm that the 4-position isocyanate group is more active than the 2-position group oup.com.

| Isomer | Isocyanate Group Position | Relative Reactivity |

|---|---|---|

| 2,4-TDI | 4-position (para) | More Reactive wikipedia.orgijnrd.org |

| 2,4-TDI | 2-position (ortho) | Less Reactive wikipedia.orgijnrd.org |

| 2,6-TDI | 2- and 6-positions (ortho) | Similar to 2-position in 2,4-TDI wikipedia.org |

Catalytic Effects of Water Clusters on Hydrolysis Kinetics

Urethane (B1682113) Formation Mechanisms (Alcoholysis)

The reaction between this compound (TDI) and alcohols, a process known as alcoholysis, is the fundamental basis for the synthesis of polyurethanes. kuleuven.be This nucleophilic addition reaction involves the hydroxyl group (-OH) of the alcohol attacking the electrophilic carbon atom of the isocyanate group (-NCO), resulting in the formation of a urethane (carbamate) linkage. The investigation of these mechanisms is crucial for controlling industrial polyurethane production. kuleuven.be

Reaction Kinetics and Energetics with Alcohol Nucleophiles

The kinetics of the reaction between this compound and various alcohol nucleophiles are influenced by several factors, including the structure of the alcohol, the specific TDI isomer, and the reaction conditions. Generally, the reaction follows second-order kinetics, being first order with respect to both the isocyanate and the alcohol. researchgate.net However, when the alcohol is used in significant molar excess, the kinetics can be treated as pseudo-first-order with respect to the this compound concentration. researchgate.netresearchgate.net

Key Research Findings on Reaction Kinetics:

Effect of Alcohol Structure: Primary alcohols are more reactive towards isocyanates than secondary alcohols due to reduced steric hindrance. kuleuven.beisca.in For instance, secondary alcohols exhibit a reactivity that is approximately three times lower than their primary counterparts when reacting with 2,6-TDI. researchgate.net Studies have also indicated that alcohols with longer carbon chains may react faster than those with shorter chains. researchgate.net

Reactivity of TDI Isomers: In asymmetric isomers like 2,4-TDI, the two isocyanate groups exhibit different reactivities. The -NCO group in the para-position (position 4) is significantly more reactive than the group in the ortho-position (position 2), primarily due to steric hindrance from the adjacent methyl group. researchgate.net After the first isocyanate group reacts, the reactivity of the second group decreases. researchgate.net

Energetics: The alcoholysis reaction to form a urethane is exothermic, releasing approximately 24 kcal/mol (about 100 kJ/mol). poliuretanos.net Experimental activation energies for the reactions of aryl isocyanates with alcohols generally fall within the range of 17–54 kJ/mol, with the specific value depending on the solvent and the ratio of reactants. nih.govresearchgate.net For example, a proposed two-step mechanism for the reaction of phenyl isocyanate (an aromatic isocyanate similar to TDI) has a calculated reaction barrier of 62.6 kJ/mol. nih.gov

| Parameter | Observation | Typical Value/Trend |

|---|---|---|

| Alcohol Type | Reactivity of Primary vs. Secondary Alcohols | Primary alcohols are ~3x more reactive than secondary alcohols. researchgate.net |

| TDI Isomer (2,4-TDI) | Relative Reactivity of NCO Groups | The para-position NCO group is 4-6 times more reactive than the ortho-position group. researchgate.net |

| Thermodynamics | Exothermicity of Urethane Formation | ~24 kcal/mol (~100 kJ/mol). poliuretanos.net |

| Activation Energy (Ea) | General Range for Aryl Isocyanates | 17–54 kJ/mol. nih.govresearchgate.net |

Mechanistic Pathways of Alcohol Addition to Isocyanate Groups

The precise mechanism of alcohol addition to the isocyanate group has been a subject of extensive theoretical and experimental investigation. The debate centers on whether the reaction proceeds through a single, concerted step or a multi-step pathway involving an intermediate.

Theoretical and experimental studies suggest that the uncatalyzed reaction between an alcohol and an isocyanate likely proceeds through a concerted mechanism. kuleuven.be In this pathway, the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group, while the hydrogen from the hydroxyl group is simultaneously transferred to the nitrogen atom of the isocyanate. This occurs via a single, cyclic transition state. Ab initio modeling has shown that the nucleophilic addition occurs across the N=C bond of the isocyanate rather than the C=O bond. nih.gov This concerted process involves the formation of a six-membered ring in the transition state, especially when considering the involvement of alcohol oligomers. kuleuven.be

Alternatively, a stepwise mechanism has been proposed. This pathway involves two distinct steps:

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group. This leads to the formation of a zwitterionic intermediate where the oxygen carries a positive charge and the nitrogen carries a negative charge. study.com

Proton Transfer: A rapid proton transfer then occurs from the positively charged oxygen to the negatively charged nitrogen, yielding the final urethane product. study.com

While this pathway is plausible, computational studies often indicate that the concerted mechanism is energetically more favorable for the uncatalyzed reaction, as the addition of the hydroxyl group to the C=N bond is preferred over addition to the C=O bond. rwth-aachen.de

Catalytic Effects in Urethane Formation

The rate of urethane formation is often accelerated through catalysis. While external catalysts like tertiary amines and organometallic compounds are common, the reaction system itself can exhibit catalytic behavior.

More recent computational and experimental studies have confirmed that urethane formation can proceed through self-catalysis, where an excess of a reactant (like the alcohol) or the product (urethane) can act as a catalyst. nih.govmdpi.com It is proposed that auto-catalytic reactions proceed via transition states involving six- or eight-membered rings, which include additional alcohol or urethane molecules to facilitate a concerted proton transport. rwth-aachen.de This self-catalytic effect is a key reason why the kinetics of urethane formation can be complex and may deviate from simple second-order behavior as the reaction progresses and product concentration increases.

Exogenous Catalysis by Amine and Nitrogen-Containing Systems

The reaction of this compound with nucleophiles, particularly in the formation of urethanes, is significantly influenced by exogenous catalysts, with amine and nitrogen-containing systems being of primary importance. Tertiary amines are known to promote the trimerization of this compound to form isocyanurate rings nih.gov. The catalytic activity of amines can vary based on their structure; aromatic amines have been shown to be more active than compounds like methyl N-methylcarbamate in reactions with 2,4-diisocyanatotoluene (2,4-TDI) pku.edu.cn.

Specific nitrogen-containing heterocyclic compounds have been identified as highly effective catalysts for specific oligomerization reactions. Pyridine derivatives, for instance, are utilized as catalysts for the dimerization of isocyanates to form uretdiones google.com. The selection of the catalyst allows for control over the reaction pathway, directing the process towards either dimerization or trimerization. For example, 4-dialkylaminopyridines are effective for NCO dimerization, particularly with cycloaliphatic isocyanates google.com. The use of catalysts like diazobicyclooctane is also documented in urethane formation kinetics researchgate.net.

Proton Transfer Facilitation by Catalysts

Catalysts play a crucial role in facilitating proton transfer, which is a key step in the reaction of isocyanates with active-hydrogen-containing compounds. The presence of a catalyst can significantly lower the energy barriers for the reaction. For example, a methanol (B129727) molecule can serve as a proton transporter or a reactive catalyst, accelerating the reaction rate by reducing the energy barrier for proton transfer pku.edu.cn. This facilitation is critical in the formation of urethanes.

The mechanism of this catalytic action can involve the formation of a cyclic transition state. In the catalytic addition of 2,4-TDI and methyl N-methylcarbamate, the process follows a one-step mechanism involving a six-membered ring transition state pku.edu.cn. However, when reacting with aromatic amines, the catalytic addition proceeds through a two-step mechanism pku.edu.cn. The pyridyl group of certain catalysts can act as both a proton acceptor and donor, further promoting the efficiency of proton transfer at the reaction interface rsc.org. This is consistent with auto-catalytic mechanisms where additional alcohol molecules can form 6- or 8-membered rings to assist in proton transport rwth-aachen.denih.gov.

Solvent Effects on Urethane Formation Kinetics

The kinetics of urethane formation are profoundly affected by the solvent environment. A strong acceleration of the reaction is observed in non-polar media compared to polar solvents rwth-aachen.denih.gov. This is reflected in the activation energies required for the reaction, which are dependent on the solvent used researchgate.net.

The primary influence of the solvent is believed to be its effect on the self-association of the alcohol (hydroxyl phase) and thus the concentration of free or dimeric alcohol available to react with the isocyanate, rather than a simple effect of dielectric strength researchgate.net. Toluene diisocyanate is soluble in a range of organic solvents, including diethyl ether, carbon tetrachloride, benzene, and dichlorobenzene, with ortho-dichlorobenzene (ODCB) being a common solvent in industrial production nih.gov.

The table below summarizes the effect of solvent polarity on the activation energy of urethane formation.

| Solvent Polarity | Typical Activation Energy (kJ/mol) | Reference |

| Very Non-Polar | ~30 | rwth-aachen.denih.govresearchgate.net |

| Polar (e.g., in excess alcohol) | Up to 50 | rwth-aachen.denih.govresearchgate.net |

Oligomerization Reaction Mechanisms

Under certain conditions, particularly in the presence of specific catalysts, this compound molecules can react with each other in self-addition reactions to form oligomers. These reactions, primarily dimerization and trimerization, result in the formation of cyclic structures that alter the properties of the material.

Dimerization Pathways and Uretdione Ring Formation

The dimerization of this compound involves the reaction of two isocyanate groups to form a four-membered ring. While several dimer structures are possible, the most favorable pathway both kinetically and thermodynamically is the formation of a diazetidine-2,4-dione, commonly known as a uretdione ring mdpi.comresearchgate.net.

Computational studies have shown that the formation of the uretdione ring is an exothermic process nih.govmdpi.com. In contrast, the formation of an alternative oxazetidin-2-one ring is slightly endothermic nih.govmdpi.com. This thermodynamic preference makes uretdione formation the dominant dimerization pathway. The dimer of 2,4-TDI, which contains a uretdione ring and two free isocyanate groups, can be used as a blocked isocyanate that thermally dissociates at temperatures above 150°C researchgate.net. The activation energy for the formation of a uretdione ring from a 2,4-TDI dimer has been calculated to be 94.4 kJ/mol in the gas phase mdpi.comresearchgate.netresearchgate.net.

The table below compares the standard enthalpy of formation for the two primary dimer structures of phenyl isocyanate, which serves as a proxy for TDI.

| Dimer Structure | Common Name | Standard Enthalpy of Formation (kJ/mol at 298.15 K) | Reference |

| Diazetidine-2,4-dione | Uretdione | -30.4 | nih.govmdpi.comresearchgate.net |

| Oxazetidin-2-one | 1-2-dimer | 37.2 | nih.govmdpi.comresearchgate.net |

Trimerization Mechanisms and Isocyanurate Ring Formation

Three this compound molecules can react in a cyclization reaction to form a highly stable six-membered ring known as an isocyanurate utwente.nl. The resulting isocyanurate ring is trifunctional and contributes to the formation of cross-linked networks with high thermal and chemical resistance utwente.nl. This trimerization reaction is typically promoted by base catalysts such as tertiary amines and alkali metal carbonates nih.gov.

The mechanism for cyclotrimerization can proceed through either a one-step or a two-step pathway. Computational analysis indicates that the two-step mechanism is significantly more favorable, possessing lower activation energy barriers nih.gov. The high thermodynamic stability of the isocyanurate ring is attributed to its symmetrical structure and a hyperconjugated π-system utwente.nl.

The following table presents a comparison of the activation barriers for the one-step and two-step trimerization mechanisms of 2,4-TDI in the gas phase.

| Trimerization Mechanism | Relative Energy of Transition States (kJ/mol) | Reference |

| One-Step | 149.0 | nih.govresearchgate.net |

| Two-Step | 94.7 and 60.5 | nih.govresearchgate.net |

Isomer-Specific Oligomerization Pathways

The reactivity of the two isocyanate groups on the toluene ring is not identical, leading to isomer-specific differences in oligomerization pathways. In 2,4-TDI, the isocyanate group at the para-position (position 4) is more reactive than the group at the ortho-position (position 2) mdpi.com. This difference in reactivity influences the formation of dimers and trimers.

Reactions with Other Active Hydrogen Compounds

The reaction between this compound and amine compounds is a cornerstone of polyurethane chemistry, proceeding through the nucleophilic addition of the amine to the isocyanate group. The dynamics of proton transfer play a critical role in the mechanism and rate of this reaction. Computational studies, utilizing density functional theory (DFT) at the B3LYP/6-31+G(d, p) level, have elucidated the significant impact of proton transfer on the energy barriers of the reaction between 2,4-diisocyanatotoluene (2,4-TDI) and various active-hydrogen-containing amine compounds. pku.edu.cn

A key finding is that the presence of a labile hydrogen-containing compound, such as methanol, can substantially reduce the energy barriers of the reaction. pku.edu.cn Methanol can act as a proton transporter, facilitating the transfer of a proton from the amine to the nitrogen of the isocyanate group, thereby accelerating the reaction rate. pku.edu.cn This catalytic effect underscores the importance of the reaction medium and the presence of proton-donating species.

The reaction mechanism can vary depending on the nature of the amine. For instance, the catalytic addition of 2,4-TDI and methyl N-methylcarbamate proceeds via a one-step mechanism involving a six-membered ring transition state. pku.edu.cn In contrast, the reactions with aromatic amines like N-methyl-p-nitroaniline, diphenylamine (B1679370), and 1,2-dihydro-2,2,4-trimethylquinoline follow a two-step mechanism, with the initial addition step being rate-limiting. pku.edu.cn Notably, aromatic amines exhibit lower energy barriers for reaction with 2,4-TDI compared to methyl N-methylcarbamate, indicating their higher reactivity, a finding that aligns with experimental observations. pku.edu.cn

Table 1: Comparison of Reaction Mechanisms for 2,4-TDI with Different Amine Compounds

| Reactant | Mechanism | Key Feature | Relative Reactivity |

| Methyl N-methylcarbamate | One-step | Six-membered ring transition state | Lower |

| Aromatic Amines (e.g., N-methyl-p-nitroaniline) | Two-step | Rate-limiting first step | Higher |

Diisocyanatotoluenes are utilized to chemically modify cellulose (B213188) and other biopolymers to alter their surface properties and enhance their compatibility with other materials. The fundamental reaction involves the covalent bonding between the highly reactive isocyanate groups (-NCO) of the this compound and the hydroxyl groups (-OH) present on the surface of the biopolymers. researchgate.netnih.gov This modification can lead to increased hydrophobicity, improved interfacial adhesion in composites, and the introduction of new functionalities. researchgate.netnih.gov

The reaction of diisocyanates with the primary hydroxyl groups on cellulose can have similar reaction rates to their reaction with water, especially when uncatalyzed at room temperature. researchgate.net This competition with water highlights the importance of controlling reaction conditions. The modification of cellulose fillers with diisocyanates has been shown to enhance the mechanical performance of biocomposites by strengthening the interfacial adhesion between the filler and the polymer matrix. researchgate.net

For instance, 2,4-TDI has been employed to hydrophobize cellulose fabric by first treating the fabric with polyethylene (B3416737) glycol and then impregnating it with a solution of 2,4-TDI followed by thermal pressing. nih.gov Another application involves using diisocyanates to graft functional molecules onto the cellulose backbone. For example, amino acids like glycine and serine have been grafted onto cellulose using 2,4-TDI to create a material capable of adsorbing heavy metals. nih.gov In a different approach, one of the isocyanate groups of a diisocyanate can react with cellulose, leaving the other free isocyanate group available for subsequent reactions with other functional polymers or molecules. nih.gov

Table 2: Applications of this compound in Cellulose and Biopolymer Modification

| Diisocyanate | Biopolymer | Purpose of Modification | Resulting Property/Function |

| 2,4-TDI | Cellulose fabric | Hydrophobization | Reduced water absorption |

| 2,4-TDI | Cellulose | Grafting of amino acids | Heavy metal adsorption |

| MDI | Cellulose | Sorbent development | Remediation of hydrocarbon-polluted water |

| HMDI | Cellulose | Biocompatibility improvement | Potential for use with human blood |

Diisocyanatotoluenes exhibit significant reactivity towards thiol-containing molecules, such as the biologically important antioxidant glutathione (GSH). The reaction involves the addition of the thiol group (-SH) to the isocyanate group, forming a thiocarbamate linkage. This reaction is a primary step in the interaction of inhaled toluene diisocyanate (TDI) vapor with the lung's fluid phase boundary. nih.gov

Studies using a mixed-phase (vapor/liquid) exposure system have shown that the predominant reaction product of TDI with GSH is the bis(GSH)-TDI conjugate, indicating that both isocyanate groups of TDI react with the thiol group of GSH. nih.gov The formation of these S-linked conjugates is significant as the resulting thiocarbamates are reversible. This reversibility may protect the TDI molecule from hydrolysis, allowing it to penetrate further into the body in a reactive state and potentially leading to systemic effects. nih.gov

A crucial subsequent reaction is transcarbamoylation, where the TDI moiety is transferred from the GSH conjugate to other biological macromolecules. For example, GSH-TDI conjugates can mediate the transcarbamoylation of human albumin. nih.gov This process is strongly pH-dependent, with higher activity observed at basic pH levels and lower activity at acidic pH. nih.gov The thiocarbamate-dependent mechanism is further supported by the observation that oxidized glutathione (GSSG), which lacks a free thiol group, does not facilitate TDI transcarbamoylation under similar conditions. nih.gov

Table 3: pH Dependence of GSH-TDI Mediated Transcarbamoylation of Human Albumin

| pH Range | Transcarbamoylation Activity |

| Acidic (e.g., pH 3) | Lower activity |

| Basic (e.g., pH 9) | Higher activity |

Electrochemical Reaction Pathways of this compound

The electrochemical oxidation of this compound, specifically 2,4-toluene diisocyanate (2,4-TDI), has been systematically characterized to understand the underlying reaction mechanisms. The oxidation process is influenced by the nature of the electrolyte used. In ionic liquids (ILs), the oxidation of 2,4-TDI occurs at a less positive anodic potential compared to traditional organic solvents like acetonitrile. nih.govrsc.org This is advantageous as it can reduce the potential for side reactions.

A significant feature of the electrochemical oxidation of 2,4-TDI is the occurrence of dimerization through self-addition reactions at the electrode interface. nih.govrsc.org These intermolecular reactions are facilitated by the accumulation of 2,4-TDI molecules at the electrode surface. The formation of dimers, and potentially trimers and even polymers, through isocyanate self-addition reactions can lead to a decrease in the concentration of electrochemically active monomeric species near the electrode surface. nih.gov

Polymerization Kinetics and Polymer Architecture Derived from Diisocyanatotoluene

Kinetic Studies of Diisocyanatotoluene-Initiated Polymerization Processes

The rate and progression of polymerization involving this compound are governed by several key factors, including the concentration of initiating species, the reaction temperature, and the viscosity of the reaction medium.

Influence of Initiator Concentration on Polymerization Rate

The relationship between initiator concentration and polymerization rate can often be expressed by the general equation: Rp ∝ [I]x

Where:

Rp is the rate of polymerization

[I] is the initiator concentration

x is the reaction order with respect to the initiator, typically around 0.5 for many radical polymerizations. researchgate.net

In the context of polyurethane formation from this compound and polyols, catalysts are often used instead of initiators. The concentration of these catalysts significantly influences the reaction kinetics. For instance, in the co-trimerizing reactions of tolylene diisocyanate (TDI), the catalyst dosage affects the reaction rate, with gel points being reached at approximately 70% NCO-group conversion regardless of the specific catalyst concentration used. researchgate.net

Table 1: Effect of Initiator/Catalyst Concentration on Polymerization Parameters

| Initiator/Catalyst Concentration | Effect on Polymerization Rate (Rp) | Effect on Molecular Weight (Mw) | General Observation |

|---|---|---|---|

| Low | Slower | Higher | Fewer radicals lead to longer polymer chains. |

| High | Faster | Lower | More radicals lead to faster monomer consumption but shorter chains. researchgate.net |

Temperature Dependence of Polymerization Kinetics

Temperature is a critical parameter that affects the rate constants of polymerization reactions, often following the Arrhenius equation. Generally, an increase in temperature leads to a higher reaction rate. tue.nl For instance, in the bulk polymerization of toluene (B28343) diisocyanate (TDI) with polyols, the consumption of isocyanate groups is significantly faster at 80°C compared to 60°C. nih.gov

However, the influence of temperature can be complex. In the formation of polyurethanes from a TDI/polyoxypropylene diol and triol system, temperature influences the type of polymer formed. At 50°C, predominantly linear polymers are created, whereas at temperatures exceeding 120°C, thermoset materials are formed. researchgate.net This shift is due to the temperature-dependent reactivity of different functional groups. At 25°C, the urethane (B1682113) reaction is 2 to 3 times faster than the allophanate side reaction, but at 140°C, their reactivities become comparable, leading to crosslinking. researchgate.net

The kinetics of polymerization can be characterized by an apparent activation energy (Ea). For the solventless autocatalytic polyaddition of hexamethylene diisocyanate (HDI) to alcohols, activation energies have been reported in the range of 43.6 to 59.1 kJ mol⁻¹. nih.gov Studies on the reaction of 2,4-toluene-diisocyanate with chloraldhydrate have yielded an Arrhenius activation energy of 2.8 ± 0.3 kcal/mol. researchgate.net

Table 2: Temperature Effects on Diisocyanate Polymerization

| Temperature | Reaction Rate | Resulting Polymer Structure (TDI/Polyol System) | Kinetic Observation |

|---|---|---|---|

| Low (e.g., 50°C) | Slower | Predominantly Linear researchgate.net | Urethane formation is favored over side reactions. |

| High (e.g., >120°C) | Faster | Crosslinked Thermoset researchgate.net | Rates of urethane and allophanate formation become similar, promoting crosslinking. researchgate.net |

Monomer and Polymer Viscosity Effects on Reaction Progress

The viscosity of the reaction medium, which increases as monomer is converted to polymer, has a significant impact on polymerization kinetics. Viscosity analysis is a valuable technique for polymer characterization and can be used to monitor the change in molecular weight during a polymerization reaction without the need for dilution. nih.govnsf.gov

As polymerization proceeds, the increasing viscosity of the polymer solution can impede the diffusion of reactive species. This phenomenon, known as the gel effect or Trommsdorff–Norrish effect, can lead to a period of autoacceleration where the polymerization rate increases dramatically. researchgate.net This occurs because the termination reactions, which rely on the diffusion of large polymer radicals, are slowed down more significantly by the increased viscosity than the propagation reactions, which involve the diffusion of smaller monomers.

Conversely, in very high viscosity systems, the reaction can become diffusion-controlled, where the rate is limited by the mobility of the reactants. The viscosity of a polymer solution is dependent on several factors, including polymer concentration, molecular weight, and solvent properties. researchgate.net In poor solvents, polymer solutions may exhibit higher viscosity at higher concentrations compared to good solvents, due to the formation of polymer aggregates. researchgate.net This can influence the reaction progress in solution polymerizations involving this compound.

Relationship between Reaction Kinetics and Resulting Polymer Structural Properties

The kinetic parameters of this compound polymerization directly dictate the final structural properties of the polymer, such as molecular weight and crosslinking density.

Molecular Weight Evolution during Polymerization

The molecular weight of the resulting polymer is intrinsically linked to the kinetics of the polymerization process. As previously noted, an increase in initiator concentration generally leads to a decrease in the average molecular weight (Mw) because more polymer chains are initiated simultaneously, each growing for a shorter period before termination. researchgate.net

In the synthesis of a 2,4-diisocyanate toluene (TDI) terpolymer, gel permeation chromatography (GPC) can be used to track the formation of the terpolymer, oligomers, and higher-polymers throughout the reaction. researchgate.net One study found that a TDI terpolymer with a narrow molecular weight distribution (Mw/Mn = 1.10) and molecular weights between 530 and 550 could be formed. researchgate.net However, as the reaction time was extended, further polymerization led to the formation of higher-molecular-weight polymers. researchgate.net The evolution of molecular weight can be controlled by adjusting reaction conditions such as temperature, time, catalyst concentration, and the ratio of reactants. researchgate.net

Table 3: Factors Influencing Molecular Weight in this compound Polymerization

| Parameter | Change | Effect on Molecular Weight | Reason |

|---|---|---|---|

| Initiator/Catalyst Conc. | Increase | Decrease | Higher number of initiated chains leads to shorter average chain length. researchgate.net |

| Reaction Time | Increase | Increase | Allows for further propagation and formation of higher-polymers from oligomers. researchgate.net |

| Monomer to Initiator Ratio | Increase | Increase | More monomer units are available per initiated chain. |

Control of Crosslinking Density in Polymer Networks

Crosslinking is fundamental in transforming linear or branched polymers into a three-dimensional network, significantly altering their mechanical and thermal properties. In polyurethane systems derived from this compound, the crosslink density can be controlled through several kinetic and stoichiometric approaches.

One primary method is to use an excess of the diisocyanate component. The excess isocyanate groups can react with the urethane linkages formed during the primary reaction to create allophanate crosslinks, or with urea (B33335) linkages to form biuret crosslinks. This significantly increases the crosslink density of the final material. semanticscholar.orgresearchgate.net Studies have shown that the crosslink density increases substantially with increasing amounts of excess diisocyanate in the formulation. semanticscholar.orgresearchgate.net

Another method involves the incorporation of polyfunctional reactants, such as a triol (e.g., trimethylolpropane) or a polyol with a hydroxyl functionality greater than two. semanticscholar.org In the synthesis of aliphatic polyurethane elastomers using isophorone diisocyanate, a linear relationship was observed between the crosslink density and the content of the triol crosslinker, trimethylolpropane. researchgate.net The degree of crosslinking can be quantified using techniques such as equilibrium swelling measurements, which relate the amount of solvent absorbed by the network to the molecular weight between crosslinks. researchgate.netresearchgate.net

Table 4: Methods to Control Crosslinking Density in Diisocyanate-Based Polymers

| Control Method | Mechanism | Effect on Crosslink Density |

|---|---|---|

| Using Excess Diisocyanate | Formation of allophanate and biuret crosslinks from reaction with urethane/urea groups. semanticscholar.org | Increases significantly with higher excess. researchgate.net |

| Incorporating Polyols (>2 functionality) | Creates branch points in the polymer network. | Increases with higher concentration of the polyfunctional agent. researchgate.net |

| Adjusting Reaction Temperature | Higher temperatures can promote side reactions (e.g., allophanate formation) that lead to crosslinking. researchgate.net | Increases at elevated temperatures. researchgate.net |

Design of Specific Polymer Architectures Utilizing this compound Isomers

The isomeric form of this compound plays a crucial role in dictating the final architecture of the resulting polymer. The distinct reactivity profiles of the isocyanate groups in 2,4-TDI and the symmetrical nature of 2,6-TDI allow for the strategic design of linear, branched, and cross-linked polymer structures.

The asymmetrical structure of 2,4-TDI is characterized by two isocyanate groups with different reactivities. The isocyanate group at the para-position (position 4) is significantly more reactive than the group at the ortho-position (position 2) due to reduced steric hindrance. mdpi.comrsc.org This reactivity difference is a key factor in creating branched or cross-linked polymer networks. In a typical polymerization reaction with a diol, the para-isocyanate group will react preferentially, leading to the formation of a linear prepolymer. The less reactive ortho-isocyanate groups can then be reacted in a subsequent step, or under more forcing conditions, to introduce branches or cross-links. This two-stage reactivity allows for a high degree of control over the polymer's three-dimensional structure. For instance, a new polyurethane curing agent with a branched structure has been prepared through the reaction of TDI. nih.gov

In contrast, the symmetrical structure of 2,6-TDI , where both isocyanate groups are in the ortho-position relative to the methyl group, leads to the formation of more linear and well-ordered polymer chains. vt.edu Because the two isocyanate groups have similar reactivity, the polymerization with diols tends to proceed in a more uniform, step-growth manner, resulting in linear polyurethane chains. This linearity allows for better packing of the polymer chains and the formation of well-defined hard segments, which can enhance the mechanical properties of the material. vt.edu Studies have shown that polyurethanes based on the 2,6-TDI isomer exhibit a higher degree of hydrogen bonding within the hard segments compared to those made with 2,4-TDI. vt.edu This increased hydrogen bonding contributes to improved phase separation and a higher rubbery modulus in the resulting polymer. researchgate.net

The choice of TDI isomer also influences the potential for cross-linking . While both isomers can be used to create cross-linked materials, the mechanism and resulting network structure can differ. With 2,4-TDI, cross-linking can be introduced by reacting the less reactive ortho-isocyanate groups after the initial polymerization of the para-groups. In the case of 2,6-TDI, cross-linking is typically achieved by using a polyol with a functionality greater than two. Research comparing the cross-linking efficiency of TDI with other diisocyanates has shown that at higher concentrations, TDI exhibits a significant degree of cross-linking. researchgate.net

The following interactive table summarizes the influence of this compound isomers on polymer architecture.

| Isomer | Key Structural Feature | Primary Polymer Architecture | Mechanism for Architectural Control |

| 2,4-TDI | Asymmetrical structure with differential NCO reactivity (para > ortho) | Branched, Cross-linked | Sequential reaction of isocyanate groups with varying reactivity. |

| 2,6-TDI | Symmetrical structure with NCO groups of similar reactivity | Linear | Uniform step-growth polymerization leading to well-ordered chains. |

Development of Functional Materials through this compound-Based Polymerization

The precise control over polymer architecture afforded by this compound isomers has enabled the development of a variety of functional materials with tailored properties. These "smart" materials can respond to external stimuli, exhibit shape-memory effects, or even self-heal after damage.

Shape-memory polymers (SMPs) are a class of smart materials that can recover their original shape from a deformed state upon the application of an external stimulus, such as heat. The shape-memory effect in polyurethanes is closely linked to the phase-separated morphology of the hard and soft segments. The hard segments, formed from the diisocyanate and a chain extender, act as physical cross-links that determine the permanent shape. The soft segments, typically a polyol, allow for the temporary, deformed shape. The choice of this compound isomer can significantly influence the properties of these hard segments and, consequently, the shape-memory performance. For instance, the use of TDI in the synthesis of shape-memory polyurethanes has been shown to result in materials with good shape recovery, with the effect being dependent on hydrogen bonding interactions. amanote.com Research on poly(thiourethane)s has indicated that while TDI-based materials have rapid reaction rates, they may have a slightly lower shape recovery and fixity rate compared to those made with more flexible diisocyanates, a factor attributed to the rigidity of the TDI-derived chain. rsc.org

Self-healing materials have the intrinsic ability to repair damage, thereby extending their lifespan and improving their reliability. In polyurethanes, self-healing can be achieved through reversible chemical bonds or physical interactions, such as hydrogen bonding. The hard segment content, which is directly influenced by the amount of this compound, plays a critical role in the self-healing capability. Studies on polyurethanes synthesized from 2,4-TDI have shown that the intrinsic healing ability at room temperature is dependent on the mobility of the soft segments and the presence of reversible hydrogen bonds. researchgate.net It was found that as the hard segment content increased, the cross-link density also increased, which restricted segmental motion and reduced the self-healing efficiency. researchgate.net In some cases, TDI-based polyurethanes have demonstrated high healing efficiencies, with some studies reporting recovery of up to 87.5% of their original tensile strength after healing. nih.gov

The versatility of this compound also extends to the development of stimuli-responsive materials , which can change their properties in response to external triggers like temperature, pH, or light. For example, thermo-responsive polyurethane hydrogels, which undergo a sol-gel transition with temperature changes, have been synthesized using various diisocyanates. mdpi.com While specific studies focusing solely on the influence of TDI isomers on the lower critical solution temperature (LCST) of such hydrogels are not abundant, the principles of polyurethane chemistry suggest that the hydrophobicity and rigidity imparted by the TDI-based hard segments would play a significant role in tuning this property. Similarly, the incorporation of this compound into polymer backbones containing photo-responsive or pH-responsive moieties could lead to the development of novel functional materials, although specific research in this area is still emerging. researchgate.netresearchgate.netmdpi.com

The table below provides a summary of functional materials derived from this compound-based polymerization.

| Functional Material | Key Property | Role of this compound |

| Shape-Memory Polymers | Ability to recover original shape | Forms hard segments that act as physical cross-links, influencing shape recovery and fixity. |

| Self-Healing Materials | Intrinsic ability to repair damage | Contributes to the hard segment content, which affects cross-link density and segmental mobility, thereby influencing healing efficiency. |

| Stimuli-Responsive Materials | Property changes in response to external triggers | Can be incorporated into polymer structures to create thermo-responsive, photo-responsive, or pH-responsive materials by influencing the properties of the hard segments. |

Computational Chemistry and Theoretical Modeling of Diisocyanatotoluene Reactivity

Application of Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involving diisocyanatotoluene. By calculating the electronic structure of the reacting molecules, DFT allows for a detailed exploration of potential reaction pathways.

A critical aspect of understanding chemical reactions is the determination of energy barriers and the structure of transition states. DFT calculations have been successfully employed to predict these parameters for various reactions of TDI.

For instance, the reaction between 2,4-diisocyanatotoluene (2,4-TDI) and cellulose (B213188) was studied using DFT at the B3LYP/6-31+G(d,p) level. The calculations revealed that the direct addition of 2,4-TDI to cellulose has a high energy barrier of 32–34 kcal/mol. However, when a neighboring β-d-glucose molecule acts as a proton transporter, the energy barrier is significantly reduced to 16–18 kcal/mol, which aligns well with experimental activation energies. worldscientific.com This highlights the ability of DFT to identify catalytically active species and their role in lowering activation energies.

Similarly, in the reaction of 2,4-TDI with methanol (B129727), DFT calculations at the B3LYP/6-311G(d,p) level showed that the direct addition follows a concerted path with a calculated energy barrier of 31.71 kcal/mol. researchgate.net The effects of proton transfer on the reaction between 2,4-TDI and active-hydrogen-containing amine compounds have also been investigated. These studies show a significant reduction in energy barriers when a methanol molecule acts as a proton transporter or a reactive catalyst. ingentaconnect.compku.edu.cn

The hydrolysis of 2,4-TDI has also been a subject of DFT studies. The reaction with a water trimer was found to be energetically more favorable than with a water monomer or dimer, with a free energy barrier of 22.9 kcal/mol for the attack across the N=C bond. researchgate.net Furthermore, DFT calculations have been used to compare the reactivity of the two isocyanate groups in 2,4-TDI, indicating that the 4-position isocyanate group is more active than the 2-position group. researchgate.net

Table 1: Calculated Energy Barriers for Reactions of 2,4-Diisocyanatotoluene using DFT

| Reactant | Method/Basis Set | Calculated Energy Barrier (kcal/mol) | Notes |

| Cellulose | B3LYP/6-31+G(d,p) | 32-34 | Direct addition |

| Cellulose with β-d-glucose catalyst | B3LYP/6-31+G(d,p) | 16-18 | Autocatalytic mechanism |

| Methanol | B3LYP/6-311G(d,p) | 31.71 | Concerted path |

| Water Trimer (N=C attack) | B3LYP/6-311++G(d,p) | 22.9 | Hydrolysis reaction |

| Water Trimer (C=O attack) | B3LYP/6-311++G(d,p) | 27.0 | Hydrolysis reaction |

This table presents a selection of calculated energy barriers from DFT studies on 2,4-TDI reactions.

DFT is instrumental in modeling the entire reaction pathway, including the identification of stable intermediates and transition states. This provides a step-by-step understanding of how reactants are converted into products.

In the reaction between 2,4-TDI and amine compounds, DFT calculations have shown that the mechanism can vary. ingentaconnect.compku.edu.cn For example, the catalytic addition of 2,4-TDI and methyl N-methylcarbamate proceeds through a one-step mechanism with a six-membered ring transition state. ingentaconnect.compku.edu.cn In contrast, the reactions with aromatic amines like N-methyl-p-nitroaniline and diphenylamine (B1679370) involve a two-step mechanism, with the first step being rate-limiting. ingentaconnect.compku.edu.cn

The hydrolysis of 2,4-TDI can proceed via two main pathways: an attack across the N=C bond to form a carbamic acid, which then decomposes, or an attack across the C=O bond followed by a 1,3-hydrogen shift. researchgate.net DFT calculations help to determine the energetic favorability of each pathway.

For the reaction of n-butanol with various aromatic diisocyanates, including 2,4-TDI, DFT calculations have been used to compare concerted and stepwise reaction paths. The results indicated that the concerted path is more likely to occur. researchgate.net

Advanced Computational Protocols and Models

To enhance the accuracy of theoretical predictions, more advanced computational protocols and models are often employed. These methods build upon standard DFT calculations to provide more reliable energetic and structural information.

Composite calculation schemes, such as the Gaussian-n theory (Gn) methods, aim to achieve high accuracy by combining results from different levels of theory and basis sets. The G3MP2B3 and G3MP2BHandHLYP methods are examples of such schemes that have been applied to study reactions relevant to this compound chemistry. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net

These methods are particularly useful for obtaining more accurate barrier heights and reaction energies. For instance, the G3MP2BHandHLYP composite method was used to study the urethane (B1682113) formation from phenyl isocyanate and methanol, which serves as a model system for TDI reactions. mdpi.comresearchgate.net This approach involves geometry optimization and frequency calculations at a lower level of theory (e.g., BHandHLYP/6-31G(d)) followed by single-point energy calculations at higher levels (e.g., QCISD(T)/6-31G(d) and MP2/GTMP2Large) to refine the energy. mdpi.com

Reactions involving this compound are typically carried out in a solvent. To account for the influence of the solvent on the reaction, implicit solvent models are often incorporated into the computational methodology. wikipedia.org

The Polarizable Continuum Model (PCM) and its variants are widely used implicit solvent models. researchgate.netwikipedia.org In this approach, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium. wikipedia.orgfaccts.de Single-point solvent calculations using PCM at the B3LYP/6-31+G(d,p) level of theory have been performed for the reaction of diisocyanates with alcohols in benzene. researchgate.net

The Solvation Model based on Density (SMD) is another popular universal solvent model. q-chem.comresearchgate.netnih.gov It separates the solvation free energy into bulk electrostatic contributions and short-range interactions related to the cavity-dispersion-solvent-structure. researchgate.netnih.gov The SMD model has been used in conjunction with DFT and composite methods to study urethane formation in solvents like acetonitrile. mdpi.comresearchgate.net

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermophysical properties of liquids and mixtures. researchgate.netscispace.comresearchgate.net It combines quantum chemical calculations with statistical thermodynamics to predict properties like activity coefficients, vapor-liquid equilibria, and liquid-liquid equilibria. researchgate.netscispace.comresearchgate.net

COSMO-RS starts with a quantum chemical calculation (typically DFT) for an individual molecule in a virtual conductor environment. researchgate.netutp.edu.my This provides a screening charge density on the molecular surface, which is then used in a statistical thermodynamics framework to calculate the chemical potential of the molecule in a liquid phase. researchgate.netresearchgate.net This method has been successfully applied to predict the behavior of various chemical systems, including those containing complex molecules like deep eutectic solvents, and holds promise for predicting the properties of TDI in different solvent environments. utp.edu.mytum.de

Theoretical Studies on Catalytic Phenomena and Proton Transfer

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the catalytic phenomena and the role of proton transfer in reactions involving this compound.

The formation of urethane from the reaction of 2,4-diisocyanatotoluene (2,4-TDI) with alcohols like methanol has been a focal point of this research. DFT calculations at the B3LYP/6-311G(d,p) level have shown that the direct addition of methanol to 2,4-TDI has a significant energy barrier. researchgate.net However, the presence of a proton transporter, such as another methanol molecule, can dramatically reduce this energy barrier. pku.edu.cn This occurs through the formation of a six-membered ring transition state, indicating that labile hydrogen-containing compounds play a crucial role in accelerating the reaction rate via proton transfer. pku.edu.cn

Similarly, in the reaction of 2,4-TDI with amine compounds, the energy barriers are significantly lowered when a methanol molecule acts as a proton transporter or a reactive catalyst. pku.edu.cn The catalytic addition of 2,4-TDI and methyl N-methylcarbamate proceeds through a one-step mechanism with a six-membered ring transition state. pku.edu.cn In contrast, the catalytic additions involving aromatic amines like N-methyl-p-nitroaniline and diphenylamine occur in two steps, with the initial step being the rate-determining one. pku.edu.cn

The hydrolysis of 2,4-TDI has also been studied using DFT at the B3LYP/6-311++G(d,p) level, revealing two potential pathways. researchgate.net The presence of water clusters (dimers and trimers) was found to be more energetically favorable for the reaction than a single water molecule. researchgate.net Specifically, the decomposition of the intermediate carbamic acid is significantly facilitated by water trimer or tetramer clusters. researchgate.net

The autocatalytic role of reactants has been a recurring theme. For instance, in the reaction between 2,4-TDI and cellulose, a neighboring β-d-glucose unit can act as a proton transporter, forming a flexible six-membered ring transition state and substantially reducing the reaction's energy barrier. worldscientific.com This theoretical finding aligns well with experimental activation energies, suggesting that the reaction is autocatalyzed by the cellulose itself. worldscientific.com

The proton affinity of catalysts also plays a significant role in the reaction mechanism. mdpi.com In cyclic amine-catalyzed urethane formation, the proton affinity of the catalytic nitrogen influences the relative energy of the reaction steps. mdpi.com

Interactive Data Table: Calculated Energy Barriers for 2,4-TDI Reactions

Quantum Chemical Calculations for Reactivity Ranking and Kinetic Parameter Derivation

Quantum chemical calculations (QCC) have become increasingly accurate, enabling not only the ranking of chemical reactivities but also the derivation of reliable kinetic parameters such as rate coefficients and activation energies. researchgate.net For this compound, these calculations provide a deeper understanding of its reaction mechanisms and selectivity.

DFT calculations have been widely used to determine the kinetic parameters for various reactions involving TDI. For example, in the reaction of 2,4-TDI with amine compounds, DFT at the B3LYP/6-31+G(d,p) level has been used to calculate the energy barriers, which are crucial for understanding the reaction rates. pku.edu.cn It was found that aromatic amines are more reactive than methyl N-methylcarbamate in their reaction with 2,4-TDI. pku.edu.cn

The isodesmic reaction method, combined with DFT, has been employed to calculate kinetic parameters for classes of reactions, which can be applied to systems involving TDI. pku.edu.cn This approach allows for the calculation of accurate energy barriers and rate constants for large molecules using relatively low-level computational methods. pku.edu.cn

In the context of urethane formation, quantum chemistry and transition state theory have been used to predict reaction rate constants. researchgate.net These theoretical predictions have shown quantitative agreement with experimental data, confirming that urethane formation reactions often proceed via mechanisms where alcohol molecules act as auto-catalysts. researchgate.net The calculations highlight the importance of considering multiple transition states corresponding to different reaction orders to accurately model the experimental observations. researchgate.net

The reactivity of the two isocyanate groups in 2,4-TDI has also been a subject of theoretical investigation. Studies on the hydrolysis of 2,4-TDI have indicated that the 4-position isocyanate group is more active than the 2-position isocyanate group. researchgate.net

Interactive Data Table: Comparison of Reactivity in 2,4-TDI Reactions

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the intermolecular interactions that govern the behavior of molecules like this compound in various environments. dovepress.com These simulations provide atomic-level insights into the dynamics and stability of molecular complexes. dovepress.com

While specific MD simulations focusing solely on this compound are not extensively detailed in the provided search results, the principles of MD can be applied to understand its interactions. For instance, MD simulations have been used to study the aggregation and viscosity of asphaltene molecules with toluene (B28343) as an additive. rsc.org These simulations revealed how molecular structure, including the arrangement of phenyl rings and the presence of heteroatoms, influences intermolecular interactions and macroscopic properties like viscosity. rsc.org Such an approach could be used to model the interaction of TDI with polyols and other reactants in the formation of polyurethanes.

MD simulations can also be used to understand the formation and interaction mechanisms in amorphous solid dispersions, which is relevant to the application of TDI in polymer chemistry. dovepress.com By simulating the system at an atomic level, it is possible to evaluate intermolecular interactions between different components, such as hydrogen bonding, which plays a crucial role in the stability of the resulting material. dovepress.com

In the context of interfacial phenomena, MD simulations have been performed to investigate the toluene-water interface. jafmonline.net These simulations, which calculate properties like the radial distribution function (RDF) and interfacial tension, provide a detailed picture of the intermolecular forces at the interface. jafmonline.net This methodology could be extended to study the behavior of TDI at interfaces, which is important for applications like coatings and adhesives.

In Silico Multi-Scale Modeling of Complex Reactions

In silico multi-scale modeling combines different computational techniques to study complex chemical reactions across various length and time scales. This approach is particularly useful for understanding the reactions of this compound, which can involve multiple steps and competing pathways.

The hydrophobic functionalization of cellulose nanomaterials with diisocyanates is an area where multi-scale modeling has been applied. worldscientific.com These models can help to understand the reaction mechanisms and kinetics at a molecular level and then scale up to predict the properties of the final material. worldscientific.com

The development of in silico toxicity prediction models is another application of this approach. lancs.ac.uk For chemicals like 2,6-diisocyanatotoluene (B1215174), these models can screen for potential hazards by identifying structural alerts that are associated with toxicity. lancs.ac.uk This allows for the early assessment of the safety of chemical compounds and can guide the design of safer alternatives. lancs.ac.uk

The reaction between 2,4-TDI and cellulose has been investigated using a multi-scale approach that combines DFT calculations with experimental data. worldscientific.com The DFT calculations provide insights into the reaction mechanism at the molecular level, while the experimental data provides macroscopic information about the reaction kinetics. worldscientific.com The good agreement between the theoretical and experimental results demonstrates the power of this integrated approach. worldscientific.com

Environmental Transformation and Degradation Pathways of Diisocyanatotoluene

Environmental Transport Mechanisms as Influenced by Degradation Processes

The environmental transport of diisocyanatotoluene is significantly limited by its rapid degradation, primarily through hydrolysis. who.intcdc.govepa.gov This high reactivity means that the compound generally does not persist long enough to be transported over long distances in most environmental compartments. canada.ca

In Air: When released into the atmosphere, this compound exists mainly as a vapor. nih.govnih.gov Its transport is curtailed by its reaction with hydroxyl radicals, which results in an atmospheric half-life of less than one day. cdc.govcdc.govcdc.gov While it was initially thought that gas-phase this compound would react with water vapor to form toluenediamine (TDA), environmental chamber studies have shown this reaction is not significant; no TDA was detected. tandfonline.cominchem.org The primary atmospheric removal process is oxidation by these OH radicals, which effectively limits its atmospheric lifetime and potential for long-range transport. tandfonline.comresearchgate.net

In Water: In aquatic environments, this compound is highly reactive and has a transient existence. inchem.orgcanada.ca The dominant degradation process is rapid hydrolysis, with half-lives ranging from a few minutes to a few hours. cdc.govcdc.gov This reaction with water leads to the formation of predominantly inert and insoluble solid polyureas. who.intamericanchemistry.comdiisocyanates.org In the event of a spill, a crust of these polyureas can form on the surface of the liquid this compound, which can slow down the degradation of the remaining unreacted material unless mechanically broken. cdc.govinchem.org This rapid conversion to a solid, insoluble substance severely restricts its transport and distribution in water systems. americanchemistry.com

In Soil: Similar to its fate in water, this compound released into moist soil undergoes rapid hydrolysis. cdc.gov This reactivity prevents significant leaching or adsorption to soil solids. nih.gov If liquid this compound is spilled on soil, it tends to solidify upon contact. cdc.gov The reaction with soil moisture converts the compound into immobile polyureas, effectively binding it within a solid mass of soil and polyurea. americanchemistry.com One study of a spill on moist, sandy soil found that after 24 hours, only 5.5% of unreacted TDI remained, suggesting the encapsulation of the unreacted chemical within a polyurea crust. cdc.gov In a real-world spill scenario, the concentration of TDI and its degradation product, TDA, in the soil decreased from the parts-per-thousand to the parts-per-million range within 12 weeks. cdc.gov After six years, only the stable, TDI-derived polyureas were found in the soil samples. cdc.gov

Research on Persistence and Transient Appearance in Environmental Compartments

Due to its high reactivity, particularly with water, this compound is not considered a persistent chemical in the environment. cdc.govdiisocyanates.org Its appearance in any environmental compartment is typically transient. inchem.orgcanada.cawindows.net

Research indicates that significant concentrations of this compound are unlikely to be found in most environmental settings. cdc.gov Its rapid hydrolysis in water and moist soil means it is quickly converted to more stable polyureas. cdc.govamericanchemistry.com The half-life of these resulting polyureas is estimated to be extremely long, ranging from 18,000 to 300,000 years, rendering them essentially permanent fixtures in the environment where they are formed, but they are considered biologically inert. americanchemistry.comdiisocyanates.org

The transient nature of this compound means that environmental detection is rare and generally confined to areas near points of release, such as industrial facilities or spill sites. who.intcdc.gov For instance, the U.S. Agency for Toxic Substances and Disease Registry (ATSDR) notes that this compound has been identified in only 4 of the 1,854 hazardous waste sites on the EPA National Priorities List (NPL), a fact attributed to its rapid environmental hydrolysis. cdc.gov While industrial releases to the air do occur, the subsequent rapid degradation limits widespread environmental concentrations. canada.canih.gov The potential for bioaccumulation in the food chain is considered negligible due to its rapid breakdown in the environment. cdc.gov

Advanced Analytical Methodologies for Research on Diisocyanatotoluene

Chromatographic Techniques for Reaction Product Separation and Characterization

Chromatographic methods are fundamental to the separation and analysis of complex mixtures, making them indispensable in the study of Diisocyanatotoluene reaction products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer unique advantages for the characterization of these compounds.

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of this compound, particularly due to the compound's reactive nature. Direct analysis is often challenging, thus derivatization is a common strategy to form stable, detectable products. These derivatives are then separated and quantified using HPLC, typically with ultraviolet (UV) or electrochemical detection. nih.gov

Several derivatizing agents have been effectively utilized, including 1-(2-methoxyphenyl)piperazine (B120316) and 1-(2-pyridyl)-piperazine, which react with the isocyanate groups to form stable urea (B33335) derivatives. nih.govnih.gov These derivatives possess strong chromophores, making them readily detectable by UV detectors. nih.gov For instance, an improved HPLC method utilized 1-(2-pyridyl)-piperazine in toluene (B28343) as a reagent absorber solution, coupled with reversed-phase chromatography and a buffer system of 0.1% trifluoroacetic acid-acetonitrile (85:15%) in an isocratic elution mode for the determination of atmospheric toluene diisocyanate (TDI). nih.gov

In some applications, strongly alkaline conditions are used to hydrolyze TDI-protein adducts to their corresponding toluene diamines. These diamines are then extracted and analyzed using reverse-phase HPLC with electrochemical detection. nih.gov Furthermore, a highly sensitive method for quantifying 2,4-TDI and 2,6-TDI monomers at ultratrace levels in foams has been developed using HPLC-CIS-MS-MS, which is significantly more sensitive than conventional HPLC-UVF methods. semanticscholar.org

Below is a table summarizing various HPLC methodologies used for this compound analysis:

| Derivatizing Agent | Detection Method | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| 1-(2-methoxyphenyl)piperazine | HPLC with Electrochemical Detection | Air | Forms stable derivatives for sensitive detection. | nih.gov |

| 1-(2-pyridyl)-piperazine | HPLC with UV Detection | Air | Used with a simple and efficient buffer system for atmospheric TDI determination. | nih.gov |

| p-nitrobenzyl-N-n-propylamine | HPLC with UV Detection | Air | Reacts to produce UV-absorbing urea derivatives. | nih.gov |

| 9-(methyl aminomethyl)-anthracene | HPLC with UV Detection | Chemical Products (adhesives, foams) | Forms urea derivatives from diisocyanates present in various products. | nih.gov |

| None (after alkaline hydrolysis) | Reverse-Phase HPLC with Electrochemical Detection | Biological Samples (protein adducts) | Hydrolyzes TDI adducts to toluene diamines for analysis. | nih.gov |

| None | HPLC-CIS-MS-MS | Foams | Allows for quantification at ultratrace levels, far more sensitive than HPLC-UVF. | semanticscholar.org |

Gas Chromatography is another powerful tool for the analysis of this compound, particularly for the quantification of its isomers, 2,4-TDI and 2,6-TDI. scribd.com Similar to HPLC, derivatization is often employed to enhance the volatility and stability of the analytes for GC analysis. For instance, the isocyanate group can be converted into a stable urethane (B1682113) by reacting it with an alcohol. jksoeh.orgresearchgate.net